![molecular formula C7H6ClFO2 B1463650 2-Chloro-6-fluoro-3-methoxyphenol CAS No. 1017777-60-4](/img/structure/B1463650.png)
2-Chloro-6-fluoro-3-methoxyphenol
Overview
Description
2-Chloro-6-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-fluoro-3-methoxyphenol is 1S/C7H6ClFO2/c1-11-5-3-2-4 (9)7 (10)6 (5)8/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-6-fluoro-3-methoxyphenol is a solid at room temperature . It has a molecular weight of 176.57 . The predicted boiling point is 240.9±35.0 °C, and the predicted density is 1.379±0.06 g/cm3 .Scientific Research Applications
Microwave-assisted Synthesis
Microwave-assisted synthesis techniques offer efficient pathways for creating complex molecules, including fluorinated compounds similar to "2-Chloro-6-fluoro-3-methoxyphenol" (Dischino et al., 2003). These methods are pivotal in reducing synthesis time and enhancing yield, which is critical for pharmaceutical and material science applications.
Polymer Science Applications
Novel copolymers incorporating halogenated phenyl compounds demonstrate the utility of such molecules in creating materials with specific physical properties. The synthesis and characterization of various halogen ring-disubstituted propenoates show potential applications in developing new polymeric materials (Savittieri et al., 2022). These copolymers, characterized by different thermal and structural properties, highlight the importance of halogenated compounds in designing new materials.
Chemical Characterization and Molecular Analysis
Characterization studies, such as XRD, FT–IR, and UV, along with computational analysis like Hirshfeld surface analysis and DFT, provide deep insights into the molecular structure and properties of halogenated phenols. Such detailed characterizations are essential for understanding the behavior of these compounds in various applications, ranging from material science to bioactive molecule development (Demircioğlu et al., 2018).
Photophysical Properties and Applications
The study of photophysical properties of halogenated phenols, including their potential as photoconductive materials, is another intriguing area of research. Enzymatically synthesized poly(4-fluoro-2-methoxyphenol) demonstrates the application of these compounds in photoelectronic devices, showcasing their role in developing eco-friendly and efficient photoconductive materials (Zaragoza-Gasca et al., 2011).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
properties
IUPAC Name |
2-chloro-6-fluoro-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDVAWUSTVUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674003 | |
Record name | 2-Chloro-6-fluoro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017777-60-4 | |
Record name | 2-Chloro-6-fluoro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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